molecular formula C8H15Cl2N3 B1449461 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride CAS No. 2137914-62-4

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride

Cat. No. B1449461
M. Wt: 224.13 g/mol
InChI Key: OTUHNBGVJLTGNK-UHFFFAOYSA-N
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Description

“(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride” is a chemical compound . The pyrazole core represents an important class of nitrogen-containing heterocycles since it is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .


Synthesis Analysis

Two principally distinct synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported . Route A is based on the hydrogenation of pyrazolo[1,5-a]pyridines , and route B is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Scientific Research Applications

Synthesis and Photophysical Characterization

Researchers have developed new types of stable chlorins and bacteriochlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine through [8π+2π] cycloaddition reactions. These compounds exhibit significant potential for biomedical applications due to their detailed absorption, fluorescence spectral, and quantum yield measurements (Pereira et al., 2011).

Pharmaceutical Relevance

The compound has been used to assemble pharmaceutically relevant substituted pyrazoles in good to excellent yields, showcasing its versatility in pharmaceutical synthesis (Sagitova et al., 2019).

Photodynamic Therapy Applications

A specific study highlighted the development of stable chlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, which showed impressive photosensitizer ability against melanotic and amelanotic cancer cells. This research underscores the compound's significant potential in photodynamic therapy for treating melanoma (Pereira et al., 2015).

Scaffold Stabilization in Peptide Sequences

Another research application involves the design of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in peptide sequences. This scaffold demonstrates the structural versatility and application of related compounds in stabilizing specific protein structures (Bucci et al., 2018).

Corrosion Inhibition

Research into pyrazolopyridine derivatives synthesized using ultrasound irradiation has shown potential applications as corrosion inhibitors for mild steel in acidic environments. This application illustrates the compound's utility beyond pharmaceuticals and into materials science (Dandia et al., 2013).

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUHNBGVJLTGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CN)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride

CAS RN

2137914-62-4
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride

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